5,6-Bis(trifluoromethoxy)-1,3-benzothiazole-2(3H)-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,6-Bis(trifluoromethoxy)-1,3-benzothiazole-2(3H)-thione is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a benzothiazole core with trifluoromethoxy groups at the 5 and 6 positions, and a thione group at the 2 position. The presence of trifluoromethoxy groups imparts significant electron-withdrawing characteristics, which can influence the compound’s reactivity and stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
5,6-Bis(trifluoromethoxy)-1,3-benzothiazole-2(3H)-thione can undergo various chemical reactions, including:
Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding thiols.
Substitution: The trifluoromethoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted benzothiazole derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
Wirkmechanismus
The mechanism of action of 5,6-Bis(trifluoromethoxy)-1,3-benzothiazole-2(3H)-thione involves its interaction with molecular targets through its electron-withdrawing trifluoromethoxy groups and reactive thione group. These interactions can modulate various biochemical pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5,6-Dimethoxy-1,3-benzothiazole-2(3H)-thione: Similar structure but with methoxy groups instead of trifluoromethoxy groups.
5,6-Dichloro-1,3-benzothiazole-2(3H)-thione: Contains chloro groups instead of trifluoromethoxy groups.
Uniqueness
The presence of trifluoromethoxy groups in 5,6-Bis(trifluoromethoxy)-1,3-benzothiazole-2(3H)-thione imparts unique electronic properties that can enhance its reactivity and stability compared to similar compounds. This makes it a valuable compound for specific applications where these properties are advantageous .
Eigenschaften
CAS-Nummer |
920980-56-9 |
---|---|
Molekularformel |
C9H3F6NO2S2 |
Molekulargewicht |
335.3 g/mol |
IUPAC-Name |
5,6-bis(trifluoromethoxy)-3H-1,3-benzothiazole-2-thione |
InChI |
InChI=1S/C9H3F6NO2S2/c10-8(11,12)17-4-1-3-6(20-7(19)16-3)2-5(4)18-9(13,14)15/h1-2H,(H,16,19) |
InChI-Schlüssel |
MUAIWOKBHLBUBI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C2C(=CC(=C1OC(F)(F)F)OC(F)(F)F)SC(=S)N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.